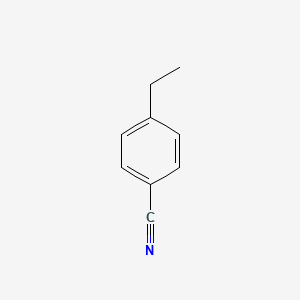

4-Ethylbenzonitrile

Overview

Description

4-Ethylbenzonitrile is an electron-deficient aromatic nitrile . It is used as a nickel oxide catalyst in the preparation of pyrimidine derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C9H9N . It has a molecular weight of 131.17 g/mol . The InChI key is SXFFMFAQNAFSLF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 226.3±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.3±3.0 kJ/mol . The flash point is 90.5±14.0 °C . The index of refraction is 1.524 . The molar refractivity is 40.6±0.4 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 16.1±0.5 10^-24 cm³ . The molar volume is 132.7±5.0 cm³ .Scientific Research Applications

Spectroscopy Studies

4-Ethylbenzonitrile and its derivatives are actively studied in spectroscopy. For instance, REMPI and ZEKE-PFI spectroscopy of 4-amino-3-ethylbenzonitrile (a derivative of this compound) show unique spectral features influenced by the ethyl substituent (Alejandro et al., 2006).

Synthesis of Pharmacological Tools

This compound derivatives are used in pharmacology. For instance, an improved synthesis of 25CN-NBOH, a selective serotonin 2A receptor agonist, involves derivatives of this compound. This synthesis makes the compound more accessible for scientific study (Kristensen et al., 2021).

Gas Sensing Technology

Ethynylated-thiourea derivatives of this compound have been used in the development of carbon dioxide gas sensors. These sensors demonstrate significant responses to CO2 concentration variations and offer potential for environmental monitoring (Daud et al., 2019).

Electrochromic Devices

In the field of material science, this compound derivatives are incorporated into polymers for electrochromic devices. These polymers exhibit multi-electrochromic behavior, indicating potential applications in electronic displays and smart windows (Yang et al., 2014).

Cancer Research

Compounds with a this compound structure have shown activity against colorectal and breast cancer cells. For example, Iron(II)-Cyclopentadienyl compounds with a 4-aminobenzonitrile moiety have demonstrated cytotoxicity in cancer cell lines, suggesting a potential avenue for cancer treatment research (Pilon et al., 2020).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

4-Ethylbenzonitrile is an electron-deficient aromatic nitrile . It is primarily used as a nickel oxide catalyst in the synthesis of pyrimidine derivatives . The primary target of this compound is therefore the reactants in these synthesis reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of pyrimidine derivatives . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products.

Result of Action

The primary result of the action of this compound is the synthesis of pyrimidine derivatives . These compounds have a wide range of applications in the field of medicinal chemistry.

Action Environment

The action of this compound is influenced by various environmental factors, including temperature and the presence of a nickel oxide catalyst . These factors can significantly affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Ethylbenzonitrile plays a role in biochemical reactions as an electron-deficient aromatic nitrile. It is used as a nickel oxide catalyst in the preparation of pyrimidine derivatives . The compound interacts with various enzymes and proteins during these reactions. For instance, it may be involved in the synthesis of triazine derivatives, where it interacts with bromophenyl and ethylphenyl groups . These interactions are crucial for the formation of the desired chemical products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrile group in the compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and alcohols . These interactions can lead to the formation of new chemical bonds and the modification of existing biomolecules. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a melting point of 51.75°C and a boiling point of 237°C Its stability under various conditions can affect its long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of pyrimidine derivatives The compound interacts with enzymes and cofactors that facilitate these metabolic processes These interactions can influence metabolic flux and the levels of metabolites in the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its activity and function within the cell.

Properties

IUPAC Name |

4-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFMFAQNAFSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179955 | |

| Record name | 4-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-65-3 | |

| Record name | 4-Ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.